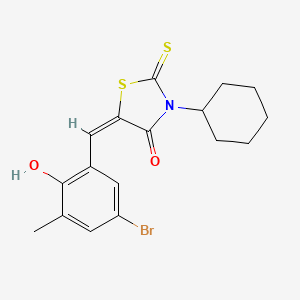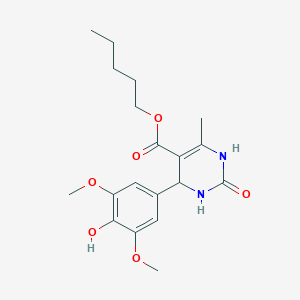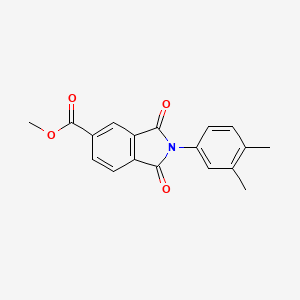![molecular formula C24H22N2O3 B11623014 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11623014.png)
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-3-propoxi benzamida es un compuesto que pertenece a la familia de las benzoxazoles. Los derivados de benzoxazol son conocidos por su amplia gama de actividades farmacológicas, incluidas las propiedades antibacterianas, antifúngicas, anticancerígenas y antiinflamatorias . Este compuesto, con su estructura única, ha despertado interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-3-propoxi benzamida típicamente involucra la reacción de 5-metil-1,3-benzoxazol con 3-bromoanilina bajo condiciones específicas. La reacción se lleva a cabo en presencia de una base como la trietilamina y un solvente como la dimetilformamida (DMF). El intermedio resultante luego se hace reaccionar con cloruro de 3-propoxi benzoílo para producir el producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo garantiza un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-3-propoxi benzamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de benzoxazol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilsulfóxido (DMSO).
Principales Productos Formados
Oxidación: Formación de los ácidos carboxílicos correspondientes.
Reducción: Formación de aminas.
Sustitución: Formación de derivados de benzoxazol sustituidos.
Aplicaciones Científicas De Investigación
N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-3-propoxi benzamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-3-propoxi benzamida implica su interacción con objetivos moleculares específicos. El compuesto se une a enzimas o receptores, inhibiendo su actividad y llevando al efecto farmacológico deseado. Las vías y los objetivos exactos varían según la aplicación específica, pero los objetivos comunes incluyen enzimas involucradas en la proliferación y supervivencia celular .
Comparación Con Compuestos Similares
Compuestos Similares
Benzoxazol: Un análogo más simple con propiedades farmacológicas similares.
Bencimidazol: Un análogo con el oxígeno reemplazado por un átomo de nitrógeno.
Benzotiazol: Un análogo con el oxígeno reemplazado por un átomo de azufre.
Singularidad
N-[3-(5-metil-1,3-benzoxazol-2-il)fenil]-3-propoxi benzamida se destaca por su singular grupo propoxi benzamida, que imparte propiedades específicas y mejora su actividad farmacológica en comparación con otros derivados de benzoxazol .
Propiedades
Fórmula molecular |
C24H22N2O3 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-3-12-28-20-9-5-6-17(15-20)23(27)25-19-8-4-7-18(14-19)24-26-21-13-16(2)10-11-22(21)29-24/h4-11,13-15H,3,12H2,1-2H3,(H,25,27) |
Clave InChI |
XOOMBZOULDKAHN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11622934.png)
![2-({1,5-Dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11622939.png)
![3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622949.png)

![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea](/img/structure/B11622970.png)

![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)

![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622987.png)

![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622993.png)
![N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11623003.png)
